1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Description
1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(20)19-10-7-14(8-11-19)16(21)18-9-6-13-2-4-15(17)5-3-13/h2-5,14H,6-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJXKBHDSMKUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, 4-fluorophenylacetic acid, and acetic anhydride.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as analgesic or anti-inflammatory effects.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to its pharmacological effects.
Pathways: It may modulate signaling pathways involved in pain perception, inflammation, or other physiological processes
Comparison with Similar Compounds
1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-acetyl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different pharmacological properties.
1-acetyl-N-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide: The presence of a bromine atom can also influence the compound’s activity and interactions.
1-acetyl-N-[2-(4-methylphenyl)ethyl]piperidine-4-carboxamide: The methyl group may affect the compound’s solubility and bioavailability
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
